PF-06422913

Catalog No.
S539171
CAS No.
1539296-46-2
M.F
C18H13F3N6O
M. Wt
386.3382
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06422913

CAS Number

1539296-46-2

Product Name

PF-06422913

IUPAC Name

1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine

Molecular Formula

C18H13F3N6O

Molecular Weight

386.3382

InChI

InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3

InChI Key

UHUFBNVEMLJTKS-UHFFFAOYSA-N

SMILES

CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4

solubility

Soluble in DMSO

Synonyms

PF-06422913

The exact mass of the compound PF-06422913, >=98% (Hplc) is 386.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06422913 is a highly potent, orally active, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Originally developed for the management of levodopa-induced dyskinesia in Parkinson's disease (PD-LID), it exhibits exceptional binding affinity (Ki ~ 4.4 nM) at the mGluR5 allosteric site [1]. In modern procurement, PF-06422913 is primarily sourced as a specialized reference standard for neuropharmacology and predictive safety toxicology. It is highly valuable as a validated positive control for delayed type-IV hypersensitivity and immunomodulatory profiling, given its well-documented induction of cutaneous lesions in non-human primates [2]. This makes it an indispensable tool for benchmarking in vitro toxicology assays against complex, species-specific immune liabilities.

Substituting PF-06422913 with first-generation mGluR5 NAMs like MPEP or MTEP is inadequate for advanced safety pharmacology and immunotoxicology workflows. While MPEP is sufficient for basic mGluR5 inhibition in vitro, it lacks the specific pyrazolopyrazine chemotype and the associated off-target immunomodulatory liabilities—such as AhR antagonism and RAR/RXR modulation—that trigger delayed type-IV hypersensitivity [1]. For researchers developing novel mGluR5 modulators or evaluating predictive in vitro toxicology models (e.g., human primary cell panels), PF-06422913 is structurally and phenotypically non-interchangeable. It serves as an obligatory benchmark for identifying species-specific cutaneous toxicity that standard rodent safety models completely fail to predict [2].

mGluR5 Allosteric Binding Affinity vs. First-Generation NAMs

PF-06422913 demonstrates exceptional potency at the mGluR5 allosteric binding site, achieving a Ki of approximately 4.4 nM. This represents a significantly higher affinity compared to the standard first-generation benchmark MPEP (IC50 ~ 36 nM) . This high potency ensures robust target engagement in neuropharmacological assays, allowing researchers to uncouple on-target mGluR5 efficacy from off-target toxicological effects at lower dosing thresholds.

Evidence DimensionmGluR5 Binding Affinity (Ki / IC50)
Target Compound DataPF-06422913: Ki ~ 4.4 nM
Comparator Or BaselineMPEP: IC50 ~ 36 nM
Quantified Difference~8-fold higher potency for PF-06422913
ConditionsIn vitro radioligand binding / functional assays at the mGluR5 allosteric site

Enables highly potent, selective mGluR5 inhibition in neurological models, ensuring that baseline target engagement is achieved at low nanomolar concentrations.

Workflow Fit: Validated Positive Control for NHP Predictive Toxicology

Unlike many standard neuro-active compounds that show clean safety profiles in rodents, PF-06422913 specifically induces macroscopic and microscopic skin lesions consistent with delayed type-IV hypersensitivity in cynomolgus macaques during 2- and 12-week toxicity studies [1]. When compared to standard rodent-only safety models, PF-06422913 serves as a critical positive control for this species-specific liability, ensuring predictive toxicology workflows can accurately flag non-human primate and human skin liabilities.

Evidence DimensionPredictive Toxicology Workflow Validation
Target Compound DataPF-06422913: Reliably triggers type-IV hypersensitivity markers in NHPs
Comparator Or BaselineRodent-only safety models: Fail to predict this specific cutaneous toxicity
Quantified DifferenceQualitative advantage in translational accuracy for NHP/human skin liability
ConditionsIntegration into safety pharmacology screening pipelines (2- to 12-week oral administration)

Essential for toxicologists needing a validated positive control to test predictive preclinical models for drug-induced skin eruptions.

Assay Reproducibility: Standardized Phenotypic Profiling in Primary Cells

In standardized human primary cell co-culture systems (e.g., BioMAP panels), PF-06422913 exhibits a distinct, reproducible immunomodulatory signature compared to structurally unrelated mGluR5 modulators. It actively modulates the immune cell compartment, leading to decreased sIgG, sIL-17A, and sIL-17F, while increasing pro-inflammatory cytokines like IL-6 and IL-2 [1]. This profile provides a defined multi-parameter biomarker baseline for assay reproducibility, enabling the calibration of in vitro immunotoxicity screens.

Evidence DimensionIn Vitro Immunotoxicity Assay Reproducibility
Target Compound DataPF-06422913: Reproducible induction of IL-2/IL-6 and suppression of sIgG/sIL-17A
Comparator Or BaselineUnvalidated/generic NAMs: Lack established phenotypic biomarker baselines
Quantified DifferenceProvides a defined, reproducible multi-parameter biomarker baseline
ConditionsStandardized human primary cell co-culture systems (e.g., BioMAP)

Provides a defined molecular signature for validating in vitro phenotypic assays designed to screen out immunotoxic drug candidates early in development.

Predictive Toxicology and Safety Pharmacology Workflows

Due to its well-documented induction of delayed type-IV hypersensitivity in non-human primates, PF-06422913 is an indispensable positive control for developing and validating novel in vitro skin toxicity models. Toxicologists procure this compound to benchmark human primary cell panels and 3D skin equivalents, ensuring these systems can successfully flag immunotoxic liabilities that standard rodent models miss[1].

Neuropharmacology of Parkinson's Disease (PD-LID)

As a highly potent mGluR5 NAM originally optimized for levodopa-induced dyskinesia, PF-06422913 is utilized in rodent models of Parkinson's disease. Since the severe skin toxicity is primarily observed in non-human primates, researchers can safely use PF-06422913 in murine models to study the efficacy of mGluR5 allosteric modulation on motor symptom management and striatal signaling pathways [2].

Immunomodulation and AhR / Nuclear Receptor Research

Beyond its primary neurological target, PF-06422913's off-target interactions with the Aryl hydrocarbon Receptor (AhR) and Retinoic Acid Receptor (RAR/RXR) pathways make it a useful chemical probe in immunology. It is applied in cellular assays to study the mechanisms of drug-induced Th1/Th17 immune responses, cytokine release (IL-2, IL-6), and the resulting downstream vascular permeability and collagen alterations [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

386.1103

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

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